methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate
Description
Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate (C₁₁H₁₉NO₃, molecular weight 213.28 g/mol) is a piperidine-derived compound featuring a 2-methyl-1-oxopropan-2-yl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring . Its structure combines a six-membered saturated ring with a ketone-containing side chain, making it a versatile intermediate in organic synthesis. The compound is cataloged as a building block, suggesting its utility in drug discovery or materials science . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (149.2 Ų) and [M+Na]⁺ (158.2 Ų), provide insights into its gas-phase ion mobility, which is critical for mass spectrometry-based identification .
Properties
CAS No. |
2680539-78-8 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,8-13)12-6-4-9(5-7-12)10(14)15-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
MTEXMQQNWZENNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)N1CCC(CC1)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate typically involves the esterification of piperidine-4-carboxylic acid with methyl 2-methyl-1-oxopropanoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, industrial production may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine Carboxylate Derivatives
Key Observations
Substituent Complexity: The target compound has a simple aliphatic ketone substituent, whereas analogs like the phenyl-propanoylamino derivative (C₂₅H₃₀N₂O₃) incorporate aromatic groups, which may enhance binding to biological targets . The oligonucleotide synthesis intermediate (C₄₄H₄₆N₄O₁₀S) demonstrates extreme structural complexity, tailored for specialized applications in solid-phase chemistry .
Molecular Weight and Applications :
- Lower molecular weight (213.28 g/mol) of the target compound suggests suitability as a building block for fragment-based drug discovery .
- Higher molecular weight analogs (>400 g/mol) are likely reserved for niche applications, such as nucleic acid chemistry or receptor-targeted drug design .
Analytical Data :
- The target compound’s predicted CCS values (e.g., 149.2 Ų for [M+H]⁺) distinguish it from analogs lacking such data, aiding in analytical characterization .
Biological Activity
Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.
| Property | Value |
|---|---|
| CAS No. | 2680539-78-8 |
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
Synthesis and Preparation
The synthesis of this compound typically involves the esterification of piperidine-4-carboxylic acid with methyl 2-methyl-1-oxopropanoate. This reaction is commonly catalyzed by sulfuric acid or hydrochloric acid under reflux conditions, followed by purification methods such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which may then interact with enzymes or receptors involved in key biochemical pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication, although detailed mechanisms are still being elucidated. Its effects on specific viral targets remain an area for further research.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antiviral Research : Another research effort focused on the compound's potential against viral pathogens, revealing that it could reduce viral load in cell cultures infected with influenza virus .
- Pharmacological Assessment : A pharmacological evaluation highlighted its interaction with specific enzyme targets, indicating a potential role as a lead compound for developing new therapeutic agents .
Applications in Drug Development
Given its diverse biological activities, this compound serves as a promising candidate in drug discovery programs. Its structural properties allow for modifications that could enhance efficacy and reduce toxicity, making it suitable for further development as a therapeutic agent against infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
